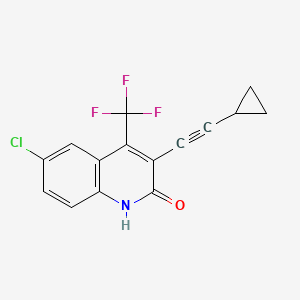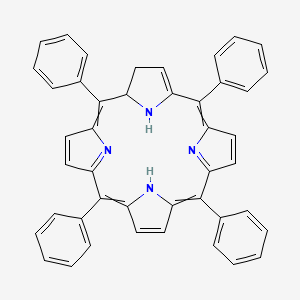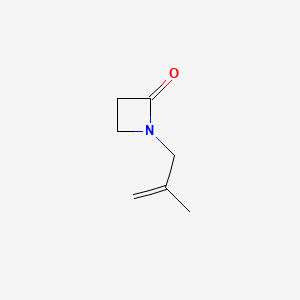
1-(2-Methylprop-2-enyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-enyl)azetidin-2-one is a chemical compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylprop-2-enyl)azetidin-2-one can be synthesized through various methods. One common approach involves the Staudinger ketene-imine cycloaddition reaction, where ketenes react with imines to form the azetidinone ring. This reaction typically requires acid chlorides and tertiary amines as reagents and can be carried out under thermal or photochemical conditions . Another method involves the use of propylphosphonic anhydride (T3P®) as an acid activator, which allows for the synthesis of azetidinones under mild and clean conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Staudinger reactions or other cycloaddition reactions optimized for high yield and purity. The use of microwave irradiation has also been explored as a greener and more efficient method for synthesizing azetidinones .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylprop-2-enyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the azetidinone ring.
Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as chloroacetyl chloride and triethylamine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-enyl)azetidin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been identified as a dual inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8), which further contributes to its antiproliferative effects .
Comparison with Similar Compounds
1-(2-Methylprop-2-enyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but with different substituents, leading to variations in biological activity.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties and structural similarity.
Spiro-azetidin-2-one derivatives: These compounds exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI Key |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
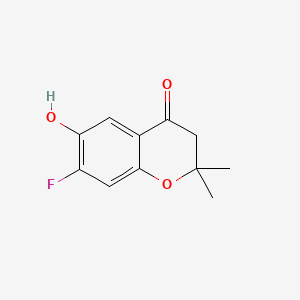
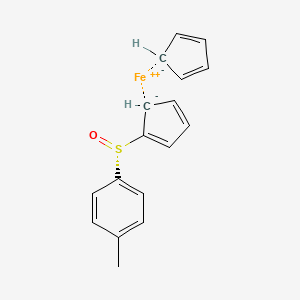
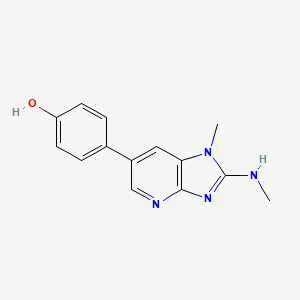
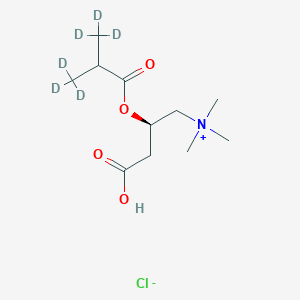
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
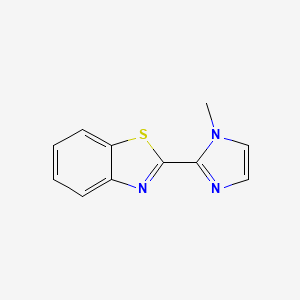


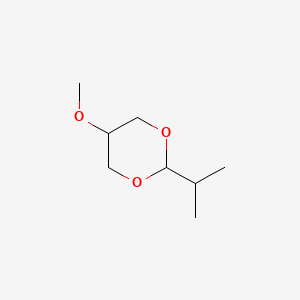

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
